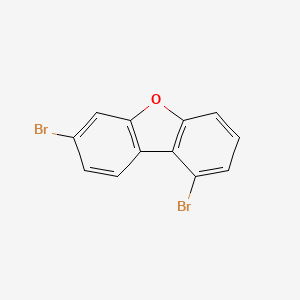

1,7-Dibromo-dibenzofuran

Description

Properties

IUPAC Name |

1,7-dibromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTPPPWXNHSMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(O2)C=C(C=C3)Br)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423826 | |

| Record name | 1,7-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-27-4 | |

| Record name | 1,7-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Dibromodibenzofurans

Direct Halogenation Approaches to Brominated Dibenzofurans

Direct halogenation of the dibenzofuran (B1670420) core is a primary method for introducing bromine atoms onto the aromatic rings. However, controlling the regioselectivity of this reaction to obtain a specific isomer like 1,7-dibromodibenzofuran is a significant hurdle.

Electrophilic Bromination Strategies for Dibenzofuran Nuclei

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of dibenzofuran. smolecule.com The reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The inherent electronic properties of the dibenzofuran ring system, where the oxygen atom activates the ortho and para positions, generally direct bromination to the 2, 8, 3, and 7 positions. Consequently, direct bromination of unsubstituted dibenzofuran often leads to a mixture of isomers, with the 2,8-dibromodibenzofuran (B157981) being a common product. chemicalbook.com

Achieving substitution at the 1- and 7-positions requires overcoming the natural regioselectivity of the dibenzofuran nucleus. The use of directing groups on the dibenzofuran ring is a key strategy. For instance, the bromination of 2-hydroxydibenzofuran (B1202526) has been shown to yield 1-bromo-2-hydroxydibenzofuran, demonstrating that a hydroxyl group can direct the incoming electrophile to an adjacent position. uni.eduuni.edu This suggests that a multi-step synthesis, involving the introduction and subsequent removal of a directing group, could be a viable route to 1,7-dibromodibenzofuran.

Another approach involves the bromination of an already substituted dibenzofuran. The synthesis of 1-bromodibenzofuran (B8490) can be accomplished, for example, through the deamination of 1-bromo-4-aminodibenzofuran or via a multi-step sequence starting from o-dihalobenzenes. uni.edugoogle.com Subsequent bromination of 1-bromodibenzofuran would then be governed by the directing effects of both the furan (B31954) oxygen and the existing bromine atom.

Palladium-Catalyzed Coupling Reactions for Dibenzofuran Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the dibenzofuran skeleton and for the introduction of substituents. These methods offer a more controlled approach to the synthesis of specific isomers compared to direct halogenation. Recent advancements have highlighted the use of palladium catalysts to facilitate coupling reactions with aryl halides to produce dibenzofuran derivatives. smolecule.com

For the synthesis of 1,7-dibromodibenzofuran, a plausible strategy would involve the synthesis of a suitably substituted diaryl ether precursor, followed by a palladium-catalyzed intramolecular cyclization. For example, a diaryl ether with bromine atoms at the desired positions could be cyclized to form the dibenzofuran ring.

Cyclization Techniques for Dibenzofuran Ring Formation

The formation of the central furan ring through cyclization is a cornerstone of dibenzofuran synthesis. ontosight.ai These methods can be broadly categorized into the cyclization of diarylether derivatives and the cyclization of phenol (B47542) derivatives.

Cyclization of Diarylether Derivatives

The intramolecular cyclization of diaryl ethers is a widely used method for constructing the dibenzofuran core. This transformation can be promoted by various reagents and conditions, including palladium catalysts. To synthesize 1,7-dibromodibenzofuran via this route, one would need to prepare a diaryl ether precursor with the bromine atoms already in place, such as 2,2'-biphenyls bearing appropriate substituents that can be converted to the furan ring.

Cyclization of Phenol Derivatives

The synthesis of dibenzofurans can also be achieved starting from phenol derivatives. ontosight.ai This approach often involves the construction of a 2-arylphenol intermediate, which then undergoes intramolecular O-arylation to form the furan ring. The synthesis of a 2-arylphenol precursor with bromine atoms at the correct positions on the respective aromatic rings would be a critical step in targeting 1,7-dibromodibenzofuran.

Novel Synthetic Routes to Specific Dibromodibenzofuran Isomers

The synthesis of specific, less common isomers of dibromodibenzofuran often requires innovative, multi-step synthetic strategies. While direct synthesis of 1,7-dibromodibenzofuran is not widely reported, a published synthetic route for 1-bromodibenzofuran offers valuable insights. This method starts with commercially available o-dihalobenzenes and proceeds through an Ullmann reaction, an oxidation step, and finally a bromination reaction to yield the target molecule with a total yield of 47%. google.com This 1-bromodibenzofuran could then serve as a key intermediate for the introduction of the second bromine atom at the 7-position.

Furthermore, a synthetic route towards 3,7-diformyl-2,8-dimethoxydibenzofuran mentions 1,7-dibromo-2,8-dimethoxydibenzofuran as an intermediate, suggesting that syntheses starting from more complex, substituted precursors are a viable strategy for accessing the 1,7-substitution pattern. ubc.ca These approaches highlight the necessity of multi-step sequences and the use of pre-functionalized starting materials to achieve the synthesis of specific dibromodibenzofuran isomers like 1,7-dibromodibenzofuran.

The following table summarizes the key synthetic strategies discussed:

| Methodology | Description | Key Intermediates/Reagents | Challenges/Considerations |

| Direct Electrophilic Bromination | Direct bromination of the dibenzofuran nucleus. | Dibenzofuran, Br₂, NBS, FeBr₃ | Poor regioselectivity, often yields mixtures of isomers (e.g., 2,8- and 3,7-). |

| Directed Electrophilic Bromination | Bromination of a substituted dibenzofuran to direct the regioselectivity. | Substituted dibenzofurans (e.g., 2-hydroxydibenzofuran), 1-bromodibenzofuran. | Requires multi-step synthesis to introduce and potentially remove directing groups. |

| Palladium-Catalyzed Coupling | Construction of the dibenzofuran skeleton or introduction of substituents via Pd-catalyzed reactions. | Substituted diaryl ethers, aryl halides. | Requires synthesis of specifically substituted precursors. |

| Cyclization of Diarylether Derivatives | Intramolecular cyclization to form the central furan ring. | Substituted diaryl ethers. | Synthesis of the diarylether precursor with the desired substitution pattern. |

| Cyclization of Phenol Derivatives | Formation of the dibenzofuran core from phenol-based starting materials. | Substituted 2-arylphenols. | Synthesis of the appropriately substituted 2-arylphenol intermediate. |

| Multi-step Synthesis | A sequence of reactions to build the target molecule with high specificity. | o-Dihalobenzenes, substituted dibenzofuran intermediates. | Can be lengthy and may result in lower overall yields. |

Cycloaddition Reactions for Dihydrodibenzofuran Scaffolds

A versatile method for constructing the foundational dihydrodibenzofuran structure involves cycloaddition reactions. acs.orgjst.go.jp For instance, the cycloaddition of p-benzoquinone with cyclohexadiene can lead to a dihydrodibenzofuran with an aromatic benzofuran (B130515) system after workup with hydrochloric acid in methanol. acs.org This approach provides a key intermediate that can be further modified.

Another strategy involves the [2+2] photocycloaddition reaction of 3-substituted coumarins with alkenes to produce benzo[b]cyclobuta[d]pyran-3-ones. jst.go.jp These intermediates can then be transformed into tetrahydrodibenzofuran derivatives. jst.go.jp While these methods build the core heterocyclic system, subsequent steps are necessary to introduce the bromine atoms and achieve the fully aromatic dibenzofuran structure.

Transformations to Aromatic Dibenzofuran Systems

Once a dihydrodibenzofuran scaffold is obtained, aromatization is a necessary step to form the final dibenzofuran product. Oxidation of the C-ring in a dihydrodibenzofuran system can be achieved by heating it with reagents like N-chlorosuccinimide (NCS) and aqueous hydrochloric acid. acs.org This process can also introduce other functional groups, such as a formyl group, which can then be used for further derivatization. acs.org It is also suggested that air (O2) or other components in a reaction mixture can lead to unexpected oxidation to the fully aromatic system. acs.org

Formation Pathways from Brominated Precursors

The formation of 1,7-dibromodibenzofuran is often an unintentional consequence of various processes involving brominated organic chemicals, particularly brominated flame retardants (BFRs).

Precursor-Controlled Formation Mechanisms

The formation of polybrominated dibenzofurans (PBDFs) is significantly influenced by the nature of the precursor compounds. researchgate.netmdpi.com The precursor pathway is considered more significant for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) compared to the 'de novo' synthesis pathway, which is more dominant for their chlorinated counterparts. diva-portal.org This is because many BFRs are already well-advanced precursors to PBDD/Fs. diva-portal.org

For example, the photolysis of polybrominated diphenyl ethers (PBDEs) can lead to the formation of PBDFs. mdpi.comnih.govresearchgate.net The process is initiated by the photodissociation of an ortho C-Br bond, creating an aryl radical. mdpi.com This radical can then undergo cyclization to form a PBDF. mdpi.com The surrounding environment, such as the presence of hydrogen donors, can influence the reaction, with organic solvents that act as hydrogen donors inhibiting PBDF formation. mdpi.com

By-Product Generation from Brominated Organic Chemicals

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are not intentionally produced but are generated as undesirable by-products in various industrial and thermal processes. diva-portal.orgnih.gov They can be formed during the production of other brominated compounds, including BFRs. diva-portal.org The thermal degradation of BFRs is a major source of these by-products. cdu.edu.au When materials containing BFRs are heated or burned, especially in uncontrolled fires, PBDD/Fs can be formed. service.gov.uk This includes processes like waste incineration and the recycling of plastics containing BFRs. researchgate.netservice.gov.uknih.gov

Role of Brominated Flame Retardants (BFRs) in Dibromodibenzofuran Genesis

Brominated flame retardants are a significant source for the formation of PBDD/Fs. researchgate.netservice.gov.ukresearchgate.net Due to their chemical structure, certain BFRs can directly convert into PBDD/Fs through processes like condensation or elimination reactions. researchgate.net The thermal stress experienced during manufacturing, use, disposal, and recycling of products containing BFRs can lead to the formation of PBDD/Fs. diva-portal.org

The combustion of materials treated with BFRs releases bromine species (Br2, HBr, and Br radicals) that, while suppressing flames, also create the conditions for PBDD/F formation. researchgate.net The amount of bromine in waste streams has increased significantly with the widespread use of BFRs, thereby increasing the potential for PBDD/F formation during incineration. diva-portal.org

Polybrominated diphenyl ethers (PBDEs) are well-documented precursors to PBDFs. researchgate.netdiva-portal.org The conversion can occur through thermal degradation or photolysis. nih.govservice.gov.uk During thermal processes, such as those in recycling, PBDEs can be transformed into PBDFs. nih.gov The mechanism involves the intramolecular elimination of Br2, HBr, or H2 to facilitate cyclization. pops.int For instance, the elimination of two bromine atoms at the 2 and 2' positions of a PBDE can lead to the formation of a PBDF. pops.int

Another significant BFR, tetrabromobisphenol A (TBBPA), also has a high potential for PBDD/F formation, particularly in pyrolysis or smoldering conditions. researchgate.net The congener pattern of the resulting PBDD/Fs can be highly dependent on the reaction conditions and the specific plastic material involved. pops.int

Interactive Data Table: Formation Pathways of Dibromodibenzofurans

| Section | Key Process | Precursors | Resulting Compounds | Influencing Factors | Citation |

| 2.4.1 | Cycloaddition Reactions | p-benzoquinone, cyclohexadiene, 3-substituted coumarins, alkenes | Dihydrodibenzofuran scaffolds, Tetrahydrodibenzofuran derivatives | Reaction conditions (e.g., use of HCl in methanol) | acs.orgjst.go.jp |

| 2.4.2 | Aromatization | Dihydrodibenzofuran systems | Aromatic dibenzofurans | Oxidizing agents (e.g., NCS, air), temperature | acs.org |

| 2.5.1 | Precursor-Controlled Formation | Polybrominated diphenyl ethers (PBDEs) | Polybrominated dibenzofurans (PBDFs) | Photolysis (UV light), presence of hydrogen donors | researchgate.netmdpi.comdiva-portal.orgnih.govresearchgate.net |

| 2.5.2 | By-Product Generation | Brominated organic chemicals, Brominated flame retardants (BFRs) | Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) | Thermal processes (e.g., incineration, recycling), uncontrolled fires | diva-portal.orgnih.govcdu.edu.auservice.gov.uknih.gov |

| 2.5.3 | Role of BFRs | Brominated flame retardants (BFRs) | Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) | Thermal stress, combustion conditions | researchgate.netdiva-portal.orgservice.gov.ukresearchgate.net |

| 2.5.3.1 | Specific BFR Conversion | Polybrominated diphenyl ethers (PBDEs), Tetrabromobisphenol A (TBBPA) | Polybrominated dibenzofurans (PBDFs) | Thermal degradation, photolysis, pyrolysis, smoldering conditions | researchgate.netdiva-portal.orgnih.govservice.gov.uknih.govresearchgate.netpops.int |

Chemical Reactivity and Transformation Dynamics of Dibromodibenzofurans

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of complex organic molecules like 1,7-dibromodibenzofuran. These studies help in understanding the molecule's stability, reactivity, and the potential pathways it might follow during a chemical reaction.

DFT calculations are instrumental in predicting the reactivity of molecules by analyzing their electronic structure. For the parent molecule, dibenzofuran (B1670420), DFT studies have been conducted to determine various properties. rsc.org The introduction of two bromine atoms at the 1,7-positions is expected to significantly alter these properties due to the strong electron-withdrawing nature of halogens.

Table 1: Comparison of Calculated Reactivity Parameters

| Parameter | Dibenzofuran (Calculated) | 1,7-Dibromodibenzofuran (Predicted Effect) |

|---|---|---|

| HOMO-LUMO Energy Gap | ~5.0 eV | Decreased |

| Electronegativity (χ) | ~3.75 eV | Increased |

| Global Hardness (η) | ~2.51 eV | Decreased |

Data for Dibenzofuran sourced from DFT B3LYP/6-311G(d, p) basis set calculations. Predicted effects for 1,7-dibromodibenzofuran are based on the known electronic effects of bromine substitution.

The cleavage of the carbon-oxygen (C-O) bond in the central furan (B31954) ring, known as C-O beta-scission, is a potential degradation pathway. Computational studies on the unimolecular decomposition of dibenzofuran have indicated that a bimolecular reaction with hydrogen atoms has a significantly lower energy barrier than unimolecular decomposition through C-O beta-scission. researchgate.net This suggests that in environments where hydrogen is present, C-O bond cleavage is less likely to be the primary initiation step. However, under high-energy conditions such as pyrolysis, this pathway can contribute to the formation of smaller aromatic fragments. The presence of bromine atoms could further influence the energetics of this pathway, although specific DFT studies on the C-O beta-scission of 1,7-dibromodibenzofuran are not widely documented.

Reactions involving hydrogen are critical in the transformation of dibromodibenzofurans. The addition of a hydrogen atom to the aromatic ring is a key step in the hydrodeoxygenation (HDO) process, which is a method for removing oxygen from organic compounds. DFT calculations on the HDO of dibenzofuran on a Nickel (Ni) surface show that the molecule is first hydrogenated to form tetrahydrodibenzofuran and hexahydrodibenzofuran before the C-O bond is broken. researchgate.net

Furthermore, in thermal processes, hydrogen radicals can facilitate the debromination of the molecule. researchgate.net The abstraction of a bromine atom by a hydrogen radical is often an initial step in the degradation of polybrominated compounds. researchgate.net The competition between cyclization to form products and hydrogen abstraction from donor molecules is a key factor in determining the final product distribution during the photolysis of polybrominated diphenyl ethers (PBDEs), which are precursors to polybrominated dibenzofurans (PBDFs). mdpi.com

Highly reactive species like hydroxyl (•OH) and chlorine monoxide (ClO•) radicals can initiate the degradation of 1,7-dibromodibenzofuran. wikipedia.orglabxchange.org

Hydroxyl Radical (•OH): The •OH radical is a powerful oxidant that can initiate the degradation of aromatic compounds in both atmospheric and aqueous environments. wikipedia.org For dibenzofuran, DFT studies show that the atmospheric degradation is primarily initiated by the addition of an •OH radical, with the C1 position being the most favorable site of attack. nih.govacs.org This initial adduct can then react with molecular oxygen, leading to ring-opening and the formation of various degradation products. nih.gov For 1,7-dibromodibenzofuran, the reaction with •OH radicals is expected to follow similar pathways, involving initial radical addition to the aromatic rings, potentially leading to hydroxylation, debromination, and eventual ring cleavage. psu.eduresearchgate.net Studies on other brominated flame retardants have shown that oxidation by •OH radicals is a feasible degradation pathway. researchgate.net

Chlorine Monoxide Radical (ClO•): The chlorine monoxide radical is a significant species in atmospheric chemistry, known for its role in ozone depletion. wikipedia.org It is a potent radical that can participate in halogenation reactions. researchgate.net While specific kinetic studies on the reaction of ClO• with 1,7-dibromodibenzofuran are scarce, it is known that chlorine radicals can initiate chain reactions with organic molecules. nih.gov Such reactions could lead to further halogenation or abstraction reactions, altering the structure and properties of the dibenzofuran core.

Computational studies are crucial for identifying the geometries of transition states and calculating the energy barriers associated with different reaction pathways. For instance, in the reaction of bromophenols (precursors to PBDFs) with hydrogen radicals, the potential energy barriers and reaction heats have been calculated using the MPWB1K density functional method. researchgate.net These calculations show that halogen substitution at the ortho position can increase the stability of the molecule and reduce the reactivity of certain bonds. researchgate.net

Similarly, DFT calculations on the synthesis of a cyclic trimer of 4,6-dibromodibenzofuran (B1348550) were used to determine the most stable conformer and the energy barrier for its inversion through a transition state. oup.com For 1,7-dibromodibenzofuran, such calculations would be vital to map out the potential energy surface for its various transformations, identifying the most likely reaction intermediates and the highest energy barriers (rate-determining steps) for its degradation or functionalization. researchgate.net

Thermal Degradation and Pyrolysis Processes

The thermal treatment of materials containing brominated flame retardants, such as those in electronic waste, is a significant source of polybrominated dibenzofurans (PBDFs), including dibromo-isomers. pops.int Pyrolysis involves the thermal decomposition of materials in the absence of oxygen.

Studies on the pyrolysis of various brominated precursors have provided insight into the formation of PBDFs.

From Bromophenols: The surface-mediated pyrolysis of 2-bromophenol (B46759) on a copper oxide/silica surface between 250-550°C yields a range of products, including dibenzofuran and polybrominated dibenzofurans. nih.gov

From Polybrominated Diphenyl Ethers (PBDEs): The pyrolysis of PBDEs is a well-established route to PBDFs. The specific isomers formed depend on the bromine substitution pattern of the parent PBDE. nih.gov Generally, lower brominated PBDEs tend to favor transformation into PBDD/Fs, while higher brominated PBDEs are more likely to break the ether bond. nih.gov

From Brominated Flame Retardants in Plastics: The pyrolysis of high-impact polystyrene containing decabromodiphenyl ether results in the formation of brominated dibenzofurans. researchgate.net Similarly, the pyrolysis of printed circuit boards can release PBDFs, with formation being highly dependent on temperature. researchgate.net Studies have shown that increasing the pyrolysis temperature from 850°C to 1200°C can decrease the total PBDD/F content. researchgate.net

The combustion of tetrabromobisphenol A (TBBPA), another common flame retardant, also produces PBDFs, with the congener pattern being affected by the presence of oxygen. pops.int

Table 2: Products from Thermal Degradation of Brominated Compounds

| Precursor | Process | Temperature Range | Key Dibenzofuran Products |

|---|---|---|---|

| 2-Bromophenol | Surface-mediated Pyrolysis | 250-550°C | Dibenzofuran, 4-Monobromodibenzofuran |

| Printed Circuit Boards | Pyrolysis | 850-1200°C | Polybrominated Dibenzofurans (PBDFs) |

| Tetrabromobisphenol A (TBBPA) | Pyrolysis/Combustion | 650-850°C | 2,4,6,8-Tetrabromodibenzofuran (Pyrolysis), 1,2,3,7,8-Pentabromodibenzofuran (B18238) (Combustion) |

These studies collectively indicate that 1,7-dibromodibenzofuran can be an unintentional byproduct of the thermal degradation of various brominated materials found in consumer and industrial products. cetjournal.it

Mechanistic Studies of Thermal Decomposition

The thermal decomposition of brominated compounds, including dibromodibenzofurans, is a critical area of study due to their potential to form more toxic byproducts at elevated temperatures. While specific mechanistic studies on the thermal decomposition of 1,7-dibromodibenzofuran are not extensively detailed in the available literature, general principles of polybrominated dibenzofuran (PBDF) degradation can be inferred.

Thermal decomposition of PBDFs typically involves the cleavage of carbon-bromine (C-Br) bonds. The energy required for this process is influenced by the number and position of bromine atoms on the dibenzofuran ring. At temperatures ranging from 300 to 1000 °C, pyrolytic reactions can lead to a variety of products. nih.gov For instance, the pyrolysis of 2-bromophenol, a precursor for brominated dibenzofurans, yields products such as dibenzo-p-dioxin (B167043) and monobromodibenzofuran, indicating that radical-radical reactions play a significant role. nih.gov

In the case of more brominated congeners, decomposition can proceed through debromination, leading to the formation of less substituted dibenzofurans. koreascience.kr The decomposition of major dioxins has been observed to occur at 500°C through debromination, resulting in less substituted bromodioxins. koreascience.kr The presence of oxygen can significantly alter the decomposition pathways, often leading to the formation of brominated phenols and other oxygenated products. researchgate.net

Formation in Combustion and Pyrolysis Environments

1,7-Dibromodibenzofuran, along with other polybrominated dibenzofurans (PBDFs), can be unintentionally formed in various high-temperature environments, particularly during the combustion and pyrolysis of materials containing brominated flame retardants (BFRs). diva-portal.orgservice.gov.ukpops.int

The primary sources for the formation of PBDFs include:

Industrial Thermal Processes: Metallurgical industries and waste incineration are significant sources of PBDF emissions. service.gov.ukpops.int

Combustion of BFR-Treated Plastics: The burning of plastics containing BFRs, commonly found in electronic waste, is a major pathway for PBDF formation. diva-portal.orgservice.gov.uk

Pyrolysis of BFRs: The thermal degradation of BFRs in the absence of oxygen can also lead to the formation of PBDFs. nih.gov

Studies on the pyrolysis of specific BFRs provide insight into the formation mechanisms. For example, the pyrolysis of tetrabromobisphenol A (TBBPA) has been shown to produce a variety of PBDF congeners. researchgate.netpops.int The specific isomers formed are dependent on the reaction conditions, such as temperature and the presence of oxygen. pops.int For instance, in one study, 2,4,6,8-tetrabromodibenzofuran was the most abundant isomer under pyrolytic conditions, while 1,2,3,7,8-pentabromodibenzofuran was dominant in combustion. researchgate.netpops.int

The formation of PBDFs from precursors like polybrominated diphenyl ethers (PBDEs) involves intramolecular cyclization reactions. researchgate.net The positions of the bromine atoms on the precursor molecule can influence the specific PBDF congeners that are formed.

Table 1: Formation of Dibromodibenzofurans in Different Environments

| Environment | Precursors | Key Findings | Reference |

|---|---|---|---|

| Combustion | Brominated Flame Retardants (BFRs) in plastics | Major source of PBDFs. diva-portal.org | diva-portal.org |

| Pyrolysis | Polybrominated Biphenyl (PBB) fire retardant | Formation of tetrabromodibenzofuran and pentabromodibenzofuran. nih.gov | nih.gov |

| Pyrolysis of 2-bromophenol | 2-bromophenol | Formation of dibenzo-p-dioxin and monobromodibenzofuran. nih.govacs.org | nih.govacs.org |

| Pyrolysis of 2,4-dibromophenol | 2,4-dibromophenol | Formation of 2,8-dibromodibenzofuran (B157981) as a minor product. koreascience.kr | koreascience.kr |

Photochemical Degradation Pathways

Polybrominated dibenzofurans, including 1,7-dibromodibenzofuran, are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photolysis or photochemical degradation. diva-portal.orgservice.gov.uk This is a key transformation process for these compounds in the environment.

The primary mechanism of photochemical degradation is reductive debromination, where a carbon-bromine bond is broken, and the bromine atom is replaced by a hydrogen atom. nih.gov This process leads to the formation of less brominated dibenzofurans. The rate of degradation is influenced by the solvent or medium in which the compound is present. For example, photodegradation is generally faster in organic solvents compared to on soil or soot particles. service.gov.uk

Upon prolonged irradiation, further degradation can occur, leading to the formation of polymeric products. nih.gov The photolability of brominated compounds is generally higher than their chlorinated counterparts, suggesting that PBDFs may be less persistent in the environment than their chlorinated analogs when exposed to sunlight. diva-portal.org

Stability and Degradation in Environmental Systems

The stability and degradation of 1,7-dibromodibenzofuran in environmental systems are influenced by a combination of physical, chemical, and biological factors. Like other halogenated aromatic compounds, there are concerns about its persistence and potential to accumulate in the environment. ontosight.ai

Persistence: Dibromodibenzofurans are generally resistant to biodegradation. ontosight.ai One study on the persistence of tetrabromodibenzo-p-dioxins (TeBDDs) in soil found no significant degradation in samples kept in the dark over a 3-month period, indicating poor degradability in the absence of light. service.gov.uk

Photodegradation in the Environment: Photodegradation is a significant pathway for the breakdown of PBDFs in the environment. service.gov.uk The half-life of TeBDDs in a thin layer of soil exposed to daylight was found to be between 3 and 6 months. service.gov.uk However, this process is likely limited to the surface layers of soil and water where sunlight can penetrate.

Insufficient Information to Generate Article on "1,7-Dibromo-dibenzofuran" in Advanced Materials Science

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific information to construct a detailed article on the chemical compound "this compound" within the requested framework of applications in advanced materials science.

The investigation sought to find data pertaining to the role of this compound in optoelectronic materials, specifically its utilization in Organic Light-Emitting Diodes (OLEDs) and as a fluorescent dopant. Additionally, information was sought regarding its functionality in heat transfer applications.

The search results yielded general information on dibenzofuran derivatives and their potential in electronic applications. Some data was found for other isomers, such as 3,7-Dibromo-dibenzofuran, and the broader class of polybrominated dibenzofurans, primarily in the context of their environmental presence and toxicological profiles as byproducts of brominated flame retardants. However, specific research findings, performance data, or detailed studies concerning the synthesis and application of this compound in OLEDs, fluorescent materials, or for heat transfer purposes could not be located.

Without specific data on the optoelectronic properties, such as luminescence, quantum yield, and performance within an OLED architecture, or its thermal properties relevant to heat transfer, any attempt to generate the requested article would be speculative and fall outside the required standards of a scientifically accurate and informative piece.

Therefore, due to the lack of specific and verifiable research on "this compound" in the stipulated areas of advanced materials science, it is not possible to fulfill the user's request at this time. Further research and publication in the scientific community would be necessary to provide the foundational information for such an article.

Computational Chemistry and Theoretical Modeling of Dibenzofuran Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the properties of many-body systems like dibenzofurans. researchgate.net DFT allows for the determination of a system's electronic structure by using functionals of the spatially dependent electron density. researchgate.net This approach provides a balance between computational cost and accuracy, making it suitable for studying the relatively large structures of dibenzofuran (B1670420) congeners. researchgate.net While specific computational studies on 1,7-Dibromo-dibenzofuran are not extensively documented, a wealth of research on the parent dibenzofuran and its polychlorinated analogues provides a robust framework for understanding its properties. smolecule.com

Calculations are typically performed using various functionals, such as the hybrid functional B3LYP, in conjunction with comprehensive basis sets like 6-311++G(d,p), to ensure reliable predictions of molecular geometries, electronic properties, and vibrational frequencies. smolecule.com Dispersion corrections are often included to accurately model non-covalent interactions. libretexts.org

DFT calculations are instrumental in characterizing the electronic structure of dibenzofuran systems. These calculations provide optimized molecular geometries and a range of electronic descriptors. For the parent dibenzofuran molecule, DFT calculations using the B3LYP/6-311G(d,p) basis set have determined a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.028 eV.

The introduction of bromine atoms, which are electronegative and possess lone pairs, at the 1 and 7 positions of the dibenzofuran core is expected to significantly modify the electronic landscape. The bromine atoms would act as electron-withdrawing groups via induction while also participating in resonance through their lone pairs. This would alter the distribution of electron density across the aromatic rings and influence the energies of the frontier molecular orbitals. The Molecular Electrostatic Potential (MEP) map for the parent dibenzofuran shows negative potential localized around the oxygen atom and the benzene (B151609) rings, indicating nucleophilic regions, while positive potential is found around the hydrogen atoms, marking electrophilic sites. For this compound, the bromine atoms would introduce additional regions of negative potential.

| Property | Dibenzofuran (Calculated) | This compound (Predicted Trend) | Significance |

| HOMO-LUMO Energy Gap (ΔE) | 5.028 eV | Decrease | Relates to electronic excitability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | - | Likely Decrease | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | - | Likely Increase | Energy released upon adding an electron; related to LUMO energy. |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen and rings | Increased negative potential around bromine atoms | Indicates regions for electrophilic and nucleophilic attack. |

Data for Dibenzofuran sourced from DFT B3LYP/6-311G(d, p) calculations. Predicted trends for this compound are based on the known electronic effects of halogen substitution.

DFT is a powerful tool for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface, researchers can identify intermediates, and transition states, and calculate the associated activation energies (energy barriers), which are crucial for understanding reaction kinetics. nih.gov

Studies on the formation and degradation of dibenzofurans have benefited greatly from this approach. For instance, theoretical investigations into the formation of dibenzofuran from the dimerization of phenoxy radicals have detailed the various molecular pathways and their energetic favorability. ox.ac.uk Similarly, DFT calculations have been used to study the reaction pathways of dibenzofuran under reducing conditions, which are relevant to environmental and incineration processes. libretexts.org These studies have shown that the unimolecular C-O bond cleavage in the furan (B31954) ring of dibenzofuran has a very high activation energy barrier (approximately 107 kcal/mol), indicating the molecule's high thermal stability. libretexts.org The presence of bromine atoms in this compound would influence these reaction pathways by altering the electron density at different carbon positions, potentially lowering the activation barriers for certain substitution or addition reactions.

| Reaction Type | System | Method | Key Finding (Activation Energy) | Relevance to this compound |

| Unimolecular Decomposition | Dibenzofuran | DFT | C-O β-scission barrier is ~107 kcal/mol, indicating high stability. libretexts.org | The C-Br bonds would likely have a lower dissociation energy than C-H or C-O bonds, providing alternative degradation pathways. |

| Formation from Precursors | 2-Chlorophenol | DFT | The formation of a key keto dimer intermediate has a barrier of 9.4 kcal/mol. | Similar precursor-based pathways are expected, with kinetics influenced by the position of bromine atoms. |

| Hydrogenation | Dibenzofuran + H₂ | DFT | Direct addition of H₂ has a significantly lower barrier than C-O scission. libretexts.org | Bromine substitution would alter the reactivity of specific sites towards hydrogenation. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a lens into the dynamic behavior of molecules over time, from picoseconds to microseconds. uri.edu This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular interactions, and transport properties. labxchange.org

For dibenzofuran systems, MD simulations are particularly useful for understanding their interactions within complex environments, such as with biological macromolecules or on the surface of environmental particulates. For example, MD simulations have been employed to explore the binding of dibenzofuran-based inhibitors to the active sites of enzymes like matrix metalloproteinase-12 (MMP-12). Such simulations can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the enzyme-inhibitor complex and can guide the design of more potent and selective drugs.

To study this compound, MD simulations would require an accurate force field that describes the potential energy of the system. The parameters for the brominated dibenzofuran molecule within this force field would typically be derived from high-level quantum chemical calculations to ensure their accuracy.

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a fundamental framework that describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that are delocalized over an entire molecule. Calculations based on MO theory provide a detailed picture of the electronic distribution and energy levels within a molecule. uri.edu

In the case of this compound, the molecular orbitals arise from the combination of the carbon and oxygen p-orbitals of the dibenzofuran core and the valence orbitals of the bromine and hydrogen atoms. The most important of these are the frontier molecular orbitals, the HOMO and LUMO. For dibenzofuran, these are π-type orbitals delocalized across the aromatic system. The energy and spatial distribution of the HOMO and LUMO dictate the molecule's behavior in chemical reactions and its electronic absorption spectrum. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The introduction of bromine atoms at the 1 and 7 positions would perturb the π-system, mixing the bromine p-orbitals with the carbon p-orbitals and altering the energy and localization of the HOMO and LUMO.

Theoretical Prediction of Reactivity and Stability

Computational methods allow for the prediction of a molecule's reactivity and stability through the calculation of various descriptors derived from its electronic structure. These predictions are invaluable for assessing the potential behavior of compounds like this compound in various chemical and biological systems.

The energies of the HOMO and LUMO, obtained from DFT or MO calculations, are used to determine a suite of global reactivity descriptors. These descriptors quantify the chemical reactivity and stability of a molecule. For instance, studies on the parent dibenzofuran molecule have established values for these parameters, which serve as a baseline. The addition of two electron-withdrawing bromine atoms is predicted to increase the molecule's electronegativity and its electrophilicity index, suggesting it would be more susceptible to nucleophilic attack than the unsubstituted dibenzofuran.

Thermodynamic stability is directly related to the total energy of the molecule calculated by quantum methods. By comparing the calculated energies of all possible isomers of dibromo-dibenzofuran, it is possible to determine their relative stabilities. Such analyses have been performed for polychlorinated dibenzofurans, providing insights into the prevalence of certain congeners in environmental samples. smolecule.com

| Reactivity Descriptor | Formula | Dibenzofuran (Calculated) | This compound (Predicted Trend) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.751 eV | Increase (less negative) | Represents the "escaping tendency" of an electron from the system. |

| Electronegativity (χ) | -μ | 3.751 eV | Increase | The power of an atom/molecule to attract electrons to itself. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.514 eV | Decrease | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | 2.798 eV | Increase | A measure of the energy lowering of a system when it accepts electrons. |

Data for Dibenzofuran sourced from DFT B3LYP/6-311G(d,p) calculations. Predicted trends for this compound are based on the known electronic effects of halogen substitution.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of dibenzofuran (B1670420) cores is well-established, with methods like palladium-catalyzed intramolecular cyclization of diaryl ethers being prominent. organic-chemistry.orgrsc.org However, the regioselective synthesis of specific isomers like 1,7-Dibromo-dibenzofuran often requires multi-step procedures that may not be optimal in terms of efficiency or sustainability. Current strategies may involve the cyclization of pre-brominated precursors, such as o-iododiaryl ethers, or post-bromination of the parent dibenzofuran scaffold. organic-chemistry.org

Future research should prioritize the development of more direct and environmentally benign synthetic pathways. Key goals include:

One-Pot Syntheses: Designing cascade reactions that combine multiple bond-forming events in a single operation to reduce waste, solvent use, and purification steps. An example could be a one-pot protocol starting from readily available phenols and involving sequential O-arylation and palladium-catalyzed cyclization. organic-chemistry.org

Green Catalysis: Moving beyond traditional palladium catalysts to explore more sustainable alternatives, such as reusable heterogeneous catalysts (e.g., Pd on carbon) or catalysts based on more abundant and less toxic metals. organic-chemistry.org

C-H Activation: Investigating direct C-H functionalization methods to introduce bromine atoms at the C1 and C7 positions of the dibenzofuran core. This approach would avoid the need for pre-functionalized starting materials, thus improving atom economy.

Table 1: Comparison of Synthetic Strategies for Dibenzofuran Derivatives

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Classical Multi-Step | Well-established, reliable for specific isomers. | Low overall yield, significant waste, harsh conditions. | Not a primary focus for sustainable routes. |

| Palladium-Catalyzed Cyclization | High efficiency, good functional group tolerance. organic-chemistry.org | Cost and toxicity of palladium, ligand requirements. | Development of reusable/ligand-free catalysts. organic-chemistry.org |

| Direct C-H Bromination | High atom economy, fewer synthetic steps. | Challenges in achieving high regioselectivity for the 1,7-isomer. | Design of directing groups or selective catalysts. |

| Photochemical Synthesis | Potential for novel reaction pathways. | Often non-selective, formation of byproducts. epa.gov | Improving selectivity through controlled reaction conditions. |

Refinement of Environmental Fate and Transformation Models

Polybrominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants (POPs) that can form from the degradation of brominated flame retardants (BFRs). epa.govnih.govnih.gov They are found in various environmental compartments, including air, soil, and biota. nih.govee-net.ne.jp The environmental behavior of this compound is largely inferred from studies on other PBDFs, but isomer-specific data is scarce.

Future research must focus on building accurate predictive models for the fate and transformation of this compound. This requires detailed investigation into:

Photodegradation: Quantifying the photochemical half-life of this compound in air, water, and on soil surfaces under various light conditions to understand its atmospheric persistence and potential transformation into other compounds. epa.govnih.gov

Biotransformation: Identifying the specific metabolic pathways in microorganisms and higher organisms. Studies have shown that some brominated dibenzofurans can be metabolized to hydroxylated products, but the extent and rate are highly dependent on the congener. nih.gov Determining the specific metabolites of the 1,7-isomer is crucial.

Sorption and Transport: Measuring the partitioning coefficients (e.g., K_ow) and sorption behavior of this compound in different soil and sediment types to model its mobility and bioavailability in the environment. chemeo.com

These empirical data will be vital for developing and validating computational models that can predict the compound's distribution, persistence, and potential for bioaccumulation in complex ecosystems. nih.govacs.org

Advancements in Ultra-Trace Analytical Techniques for Complex Matrices

The detection and quantification of specific PBDF isomers at environmentally relevant concentrations present a significant analytical challenge. nih.gov These compounds are often present in complex matrices like food, sediment, and biological tissues at parts-per-trillion (ppt) or lower levels. diva-portal.org High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the current gold standard for the analysis of these compounds. epa.govnih.gov

However, there is a continuous need for more advanced analytical methods. Future research should target:

Enhanced Selectivity: Developing novel stationary phases for gas chromatography (GC) or comprehensive two-dimensional GC (GCxGC) that can achieve baseline separation of this compound from other co-eluting isomers and matrix interferences. diva-portal.org

Increased Sensitivity: Exploring new ionization techniques in mass spectrometry to improve detection limits, allowing for the analysis of smaller sample volumes or the detection of even lower concentrations.

High-Throughput Screening: Creating faster, more cost-effective screening methods, potentially based on immunochemical assays or advanced spectroscopic techniques, to rapidly assess samples for the presence of brominated dibenzofurans before confirmatory analysis by HRGC/HRMS.

Standardization: Synthesizing and certifying analytical standards for this compound to ensure accurate quantification across different laboratories and studies. epa.gov

Table 2: Analytical Techniques for Trace-Level Dibenzofuran Analysis

| Technique | Principle | Strengths | Areas for Advancement |

|---|---|---|---|

| HRGC/HRMS | Chromatographic separation followed by high-resolution mass analysis. nih.gov | High selectivity and sensitivity; "gold standard." nih.gov | Cost, sample throughput, complexity of operation. |

| GCxGC-µECD | Two-dimensional GC separation with electron capture detection. diva-portal.org | Enhanced peak capacity and separation power. diva-portal.org | Sensitivity compared to MS, data processing complexity. |

| LC-MS/MS | Liquid chromatography separation with tandem mass spectrometry. | Suitable for less volatile or thermally labile compounds. | Lower resolution for isomers compared to GC. |

| Immunoassays | Antibody-based detection of specific molecular structures. | High throughput, low cost, field-portable potential. | Cross-reactivity with other isomers, semi-quantitative. |

Exploration of New Applications in Materials Science

The rigid, planar, and aromatic structure of the dibenzofuran core makes it an attractive building block for advanced functional materials. rsc.org Derivatives of dibenzofuran are being explored for applications in organic electronics, particularly as host materials for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). researchgate.net The introduction of heavy atoms like bromine can influence the photophysical properties, such as promoting intersystem crossing, which is relevant for phosphorescent materials.

The specific substitution pattern of this compound could offer unique electronic and steric properties. Future research should explore its potential as:

A Precursor for Organic Semiconductors: Using the bromine atoms as synthetic handles for cross-coupling reactions (e.g., Suzuki, Stille) to build larger, conjugated systems for use in organic field-effect transistors (OFETs) or photovoltaics. ossila.com

Host Materials in OLEDs: Investigating its triplet energy and charge transport properties to assess its suitability as a host for blue or green phosphorescent or TADF emitters. researchgate.net

Flame Retardant Monomers: While PBDFs are often unintentional byproducts, the controlled synthesis of specific isomers like this compound could be investigated for incorporation into polymers to impart flame retardant properties with potentially more predictable and less hazardous degradation profiles than current BFR mixtures.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. nih.gov Quantum chemical methods like Density Functional Theory (DFT) have been used to study the stability, planarity, and atmospheric degradation pathways of polychlorinated and polybrominated dibenzofurans. acs.orgnih.gov

For this compound, future computational efforts should be directed towards:

Predictive Synthesis: Modeling reaction pathways for novel synthetic routes to identify the most promising conditions for achieving high regioselectivity and yield, thereby reducing experimental trial-and-error. rsc.org

Environmental Degradation Pathways: Simulating the reactions of this compound with atmospheric oxidants (e.g., OH radicals) to predict its degradation products and atmospheric lifetime with greater accuracy. acs.org

Materials Property Simulation: Calculating key electronic properties, such as the HOMO/LUMO energy levels, triplet energy, and charge mobility, to predict its performance in electronic devices and guide the design of new materials.

Toxicity Prediction: Using quantitative structure-activity relationship (QSAR) models, informed by accurate quantum chemical descriptors, to predict the potential for interaction with biological receptors like the aryl hydrocarbon receptor (AhR), which is a key mechanism of dioxin-like toxicity. nih.gov

Enhanced computational models, validated by targeted experimental data, will accelerate the understanding of this compound and enable a more efficient and informed approach to its synthesis, environmental assessment, and application.

Q & A

Basic Research Questions

Q. What are the efficient synthetic protocols for preparing 1,7-dibromo-dibenzofuran, and how can isomer separation challenges be addressed?

- Methodological Answer : A two-step synthesis approach starting from commercially available dibenzofuran derivatives is recommended. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Isomer separation, particularly for positional isomers like 1,7- vs. 1,8-dibromo derivatives, requires chromatographic techniques (e.g., preparative HPLC with polar stationary phases) or fractional crystallization. Optimizing reaction stoichiometry and temperature minimizes byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Standard protocols for brominated aromatic compounds apply:

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Store in a ventilated, dry area away from oxidizers .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid electrostatic discharge by grounding equipment.

- Spill Management : Neutralize accidental releases with dry sand or vermiculite, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve contradictions in reported crystal structures of halogenated dibenzofurans?

- Methodological Answer : Discrepancies in crystal parameters (e.g., bond angles, Br⋯Br contacts) arise from differing crystallization solvents or temperature regimes. To resolve these:

- Perform single-crystal X-ray diffraction at low temperatures (e.g., 150 K) to reduce thermal motion artifacts.

- Validate experimental data with density functional theory (DFT) calculations to assess intermolecular interactions (e.g., C–H⋯H or Br⋯Br van der Waals forces). Cross-referencing with databases like CCDC (e.g., entry 1828960) ensures consistency .

Q. What analytical strategies are recommended for detecting polybrominated dibenzofurans in environmental samples, considering their low concentrations?

- Methodological Answer : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) in electron-capture negative ionization (ECNI) mode. Sample preparation should include:

- Extraction : Soxhlet extraction with toluene or accelerated solvent extraction (ASE).

- Cleanup : Multi-layer silica gel columns and activated carbon dispersive SPE to remove interfering matrices.

- Quantification : Isotope dilution with C-labeled internal standards to correct for recovery losses .

Q. How does the bromine substitution pattern in dibenzofurans influence their reactivity in cross-coupling reactions, and what mechanistic insights support this?

- Methodological Answer : The 1,7-dibromo substitution directs reactivity toward Suzuki-Miyaura coupling at the less sterically hindered position (e.g., C1 over C7). Mechanistic studies using kinetic isotopic effect (KIE) analysis reveal that oxidative addition at Pd(0) centers is rate-limiting. Bromine’s electronegativity also stabilizes transition states in Ullmann-type couplings. Optimize ligand systems (e.g., XPhos) to enhance regioselectivity .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported toxicity data for brominated dibenzofurans?

- Methodological Answer : Contradictions often stem from varying assay conditions (e.g., cell lines, exposure durations). Standardize testing using OECD guidelines (e.g., TG 455 for AhR activation assays) and validate results with orthogonal methods (e.g., qPCR for CYP1A1 induction). Include positive controls like 2,3,7,8-TCDD to calibrate response thresholds .

Q. What frameworks aid in designing rigorous studies on the environmental persistence of this compound?

- Methodological Answer : Apply the PICO framework to structure research questions:

- Population : Soil/water systems contaminated with brominated aromatics.

- Intervention : Photodegradation or microbial degradation pathways.

- Comparison : Half-life vs. non-brominated analogs.

- Outcome : Quantify degradation products via LC-MS/MS.

Additionally, ensure feasibility by piloting extraction protocols and leveraging existing ecotoxicity databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.